Cas no 1902931-72-9 (5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one)
5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one
- AKOS025331477
- F6360-9158
- 5-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
- 1902931-72-9
- 5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
- 5-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
-
- Inchi: 1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17)
- InChI Key: MYRBVJWEGGKKKQ-UHFFFAOYSA-N
- SMILES: O(C1C=NC=CC=1)C1CN(C(C2CCC(N2)=O)=O)C1
Computed Properties
- Exact Mass: 261.11134135g/mol
- Monoisotopic Mass: 261.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 71.5Ų
5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6360-9158-2μmol |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-5μmol |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-10μmol |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-20μmol |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-1mg |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-2mg |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-3mg |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-4mg |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-5mg |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9158-10mg |
5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
1902931-72-9 | 10mg |
$79.0 | 2023-09-09 |
5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one
Introduction to 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one (CAS No: 1902931-72-9)
5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 1902931-72-9, represents a unique structural motif that combines a pyridine ring with an azetidine core, linked through an oxygenated bridge. The presence of these functional groups not only imparts specific chemical properties but also opens up a wide array of potential biological activities, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The compound's structure is characterized by a central pyrrolidinone ring, which is a key feature in many bioactive molecules. This ring system is further functionalized with an azetidine moiety at the 1-position and a pyridin-3-yloxy group at the 3-position. The azetidine ring, a five-membered heterocycle containing two nitrogen atoms, is known for its ability to mimic the conformational flexibility of certain natural products. This flexibility can be exploited to enhance binding affinity and selectivity in drug design.
The pyridin-3-yloxy group introduces a pyridine scaffold, which is widely recognized for its role in medicinal chemistry due to its ability to form hydrogen bonds and participate in hydrophobic interactions. This feature makes it particularly valuable in designing molecules that can interact effectively with biological targets such as enzymes and receptors. The combination of these structural elements in 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one suggests a potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Heterocycles are integral components of many drugs on the market today, and their unique chemical properties make them ideal candidates for drug discovery. The compound 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one exemplifies this trend by incorporating multiple heterocyclic rings into a single molecular framework.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions to introduce the azetidine ring and the formation of the ester linkage at the 1-position of the pyrrolidinone ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve the desired connectivity between the pyridine and azetidine moieties.
Evaluation of the pharmacological potential of 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one has been conducted through both in silico and in vitro studies. Computational methods such as molecular docking have been used to predict potential binding interactions with target proteins. These studies have suggested that the compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. In vitro assays have further demonstrated promising activity against certain cancer cell lines, indicating potential therapeutic value.
The compound's ability to modulate biological pathways is further highlighted by its interaction with specific enzymes and receptors. For instance, preliminary data suggest that it may inhibit the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are known contributors to inflammation. Additionally, its structural features may allow it to interact with receptors involved in cell signaling pathways that are dysregulated in various diseases.
The development of 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one also aligns with current trends in drug design towards more personalized medicine. By leveraging structural diversity and computational screening, researchers can identify compounds that are tailored to specific biological targets, thereby improving treatment efficacy and reducing side effects. The unique combination of heterocyclic rings in this compound makes it a valuable asset in this endeavor.
Ongoing research aims to further explore the pharmacological profile of this compound through preclinical studies. These studies will provide deeper insights into its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. The results from these investigations will be crucial in determining whether this compound progresses into clinical trials for human use.
In conclusion, 5-3-(pyridin-3-yloxy)azetidine-1-carbonylpyrrolidin-2-one (CAS No: 1902931-72-9) represents a promising candidate for therapeutic development due to its unique structural features and potential biological activities. Its synthesis presents challenges that require advanced organic chemistry techniques but offers opportunities for designing novel bioactive molecules. As research continues, this compound holds significant promise for contributing to advancements in pharmaceutical science and medicine.
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